molecular formula C8H5NO6 B181545 Pyridine-2,4,6-tricarboxylic acid CAS No. 536-20-9

Pyridine-2,4,6-tricarboxylic acid

Cat. No. B181545
CAS RN: 536-20-9
M. Wt: 211.13 g/mol
InChI Key: CHGYKYXGIWNSCD-UHFFFAOYSA-N
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Description

Pyridine-2,4,6-tricarboxylic acid, also known as Collidinic acid, is an organic compound that belongs to the heterocycles, more precisely the heteroaromatics . It belongs to the group of pyridinetricarboxylic acids and consists of a pyridine ring which carries three carboxy groups in the 2-, 4- and 6-positions .


Synthesis Analysis

Three new pyridine-2,4,6-tricarboxylic acid (H3ptc) complexes were hydrothermally synthesized . The synthesis involved the reaction of the acid with different metal ions, resulting in different products depending on the reaction conditions .


Molecular Structure Analysis

The molecular formula of Pyridine-2,4,6-tricarboxylic acid is C8H5NO6 . The structure consists of a pyridine ring which carries three carboxy groups in the 2-, 4- and 6-positions . The nitrogen atom of the linker is coordinated to the metal ion, which therefore acts as a tridentate pincer-type ligand .


Chemical Reactions Analysis

Pyridine-2,4,6-tricarboxylic acid reacts with various metal ions to form different products depending on the reaction conditions . In the presence of pyridine at room temperature, the acetate, chloride or nitrate salt of the metal ion breaks the ligand .


Physical And Chemical Properties Analysis

The molecular weight of Pyridine-2,4,6-tricarboxylic acid is 211.13 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 .

Scientific Research Applications

Coordination Polymers

  • Field : Crystallography and Material Science
  • Application : Pyridine-2,4,6-tricarboxylic acid is used in the synthesis of coordination polymers . These polymers have potential applications in various fields such as magnetism, luminescence, gas storage, and separation .
  • Methods : The acid reacts with different metal salts under hydrothermal conditions to form coordination polymers . The resulting structures exhibit different dimensionality depending on the nature of the metal ions .
  • Results : Three new pyridine-2,4,6-tricarboxylic acid complexes were synthesized and characterized by single-crystal X-ray diffraction methods, elemental analyses, IR spectroscopy, thermal analyses, and magnetic measurements . One of the complexes exhibited possible ferroelectric behavior .

Luminescent MOFs

  • Field : Material Science
  • Application : Pyridine-2,4,6-tricarboxylic acid is used in the synthesis of luminescent Metal-Organic Frameworks (MOFs) . These MOFs have promising applications in areas of precise temperature, gas sensing, and information encryption or anti-counterfeiting materials .
  • Methods : The synthesis process involves the reaction of the acid with rare earth metal salts .
  • Results : The resulting solid solutions showed excitation-wavelength-dependent luminescence .

Future Directions

The systematic high-throughput investigation of the system Bi3+/pyridine tricarboxylic acid (H3PTC)/NaOH/HNO3 in H2O under solvothermal reaction conditions resulted in the discovery of four new Bi carboxylates exhibiting various coordination modes, inorganic building units and luminescence properties . This suggests potential future directions in the synthesis and characterization of new complexes involving Pyridine-2,4,6-tricarboxylic acid.

Relevant Papers There are several relevant papers on Pyridine-2,4,6-tricarboxylic acid. These include studies on its synthesis , molecular structure , chemical reactions , and mechanism of action . These papers provide valuable insights into the properties and potential applications of Pyridine-2,4,6-tricarboxylic acid.

properties

IUPAC Name

pyridine-2,4,6-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO6/c10-6(11)3-1-4(7(12)13)9-5(2-3)8(14)15/h1-2H,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGYKYXGIWNSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323169
Record name 2,4,6-Pyridinetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2,4,6-tricarboxylic acid

CAS RN

536-20-9
Record name 2,4,6-Pyridinetricarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Collidinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 536-20-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403251
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Pyridinetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COLLIDINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD2YV5DB4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
SK Ghosh, G Savitha, PK Bharadwaj - Inorganic chemistry, 2004 - ACS Publications
Pyridine-2,4,6-tricarboxylic acid (ptcH 3 ) readily reacts with a Zn(II) salt at room temperature to form different products depending upon the presence or absence of pyridine in the …
Number of citations: 112 pubs.acs.org
MC Das, SK Ghosh, EC Sañudo, PK Bharadwaj - Dalton Transactions, 2009 - pubs.rsc.org
Pyridine-2,4,6-tricarboxylic acid (ptcH3) reacts with Cd(II), Mn(II), Ni(II), Mg(II), Ca(II), Sr(II), Ba(II), Dy(III) salts forming different products depending on the reaction conditions. In the …
Number of citations: 64 pubs.rsc.org
YQ Zheng, W Xu, HL Zhu, JL Lin, L Zhao, YR Dong - CrystEngComm, 2011 - pubs.rsc.org
Three new pyridine-2,4,6-tricarboxylic acid (H3ptc) complexes, [Mn3(ptc)2(H2O)9]n (1), [Co3(ptc)2(H2O)2]n (2), and [Co(bpy)(H2O)4]n[Co(ptc)(H2O)]2n (3) were hydrothermally …
Number of citations: 15 pubs.rsc.org
HL Gao, L Yi, B Ding, HS Wang, P Cheng… - Inorganic …, 2006 - ACS Publications
The self-assembly of pyridine-2,4,6-tricarboxylic acid (H 3 ptc) with metal salts under hydrothermal conditions gave two novel coordination polymers, {[Pr(μ 5 -ptc)(H 2 O) 2 ]·1.5H 2 O} n (…
Number of citations: 153 pubs.acs.org
HL Gao, B Ding, L Yi, P Cheng, DZ Liao, SP Yan… - Inorganic Chemistry …, 2005 - Elsevier
The reactions of pyridine-2,4,6-tricarboxylic acid (ptcH 3 ) and FeSO 4 ·7H 2 O, CoCl 2 ·6H 2 O or Cu(ClO 4 ) 2 ·6H 2 O gave rise to three novel coordination polymers {[M(H 2 O) 6 ][M(ptc…
Number of citations: 49 www.sciencedirect.com
S Sharif, O Sahin, IU Khan… - Journal of Coordination …, 2012 - Taylor & Francis
Two new Ce(III) complexes of pyridine-2,4,6-tricarboxylate (ptc), [Ce 2 (H 2 O) 2 (C 8 H 3 NO 6 ) 4 (C 2 O 4 )Na 2 (H 2 O) 5 ] n (H 2 O) 4 (1) and [Ce(H 2 O) 3 (C 8 H 2 NO 6 )] n (H 2 O) (2)…
Number of citations: 19 www.tandfonline.com
YY Ren, BL An, Q Xu - Journal of Alloys and Compounds, 2010 - Elsevier
Sensitive biological analysis requires optical labels have good water solubility and excellent luminescent properties. Herein, two water-soluble lanthanide (Ln) complexes, Na 6 [Ln(PTA…
Number of citations: 17 www.sciencedirect.com
LI Shi-Xionga - Communications in Inorganic Synthesis, 2016 - core.ac.uk
Two new Ni (II) complexes based on pyridine-2, 4, 6-tricarboxylic acid,[Ni (Hpyta)(H2O) 2 (NM-3Py)]. 4H2O (1) and [Ni3 (pyta) 2 (H2O) 8]. 4H2O (2)(H3pyta= pyridine-2, 4, 6-tricarboxylic …
Number of citations: 2 core.ac.uk
HL Zhu, W Xu, JF Wang, YQ Zheng - Synthetic metals, 2012 - Elsevier
Two lanthanide pyridine-2,4,6-tricarboxylate coordination polymers [Ln 2 (H 2 O) 9 (ptc) 2 ]·3H 2 O (Ln=Dy(1), Yb(2); H 3 ptc=pyridine-2,4,6-tricarboxylic acid) have been synthesized …
Number of citations: 10 www.sciencedirect.com
BL Liao, SX Li, YJ Yin - Russian Journal of Coordination Chemistry, 2018 - Springer
The reaction of CuCl 2 · 2H 2 O with pyridine-2,4,6-tricarboxylic acid (H 3 Pyta) in ethanol and water under hydrothermal synthesis conditions leads to the formation of a trinuclear …
Number of citations: 4 link.springer.com

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